N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the methoxyphenyl and piperazine moieties in its structure suggests that it may exhibit significant biological activity.
Mechanism of Action
Target of Action
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide primarily targets the alpha1-adrenergic receptors (α1-ARs). These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By targeting these receptors, this compound can influence various physiological processes.
Mode of Action
This compound interacts with alpha1-adrenergic receptors by binding to them and acting as an antagonist. This binding inhibits the receptors’ normal function, which is to mediate the effects of endogenous catecholamines like noradrenaline and epinephrine . As a result, the compound prevents the usual contraction of smooth muscles, leading to vasodilation and relaxation of the targeted tissues.
Biochemical Pathways
The inhibition of alpha1-adrenergic receptors by this compound affects several downstream biochemical pathways. These pathways include the reduction of intracellular calcium levels, which is essential for muscle contraction. By blocking these receptors, the compound disrupts the signaling cascade that normally leads to muscle contraction, resulting in muscle relaxation and vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream, where it is distributed to various tissues, including those with high densities of alpha1-adrenergic receptors. It undergoes metabolism primarily in the liver, where it is broken down into inactive metabolites. These metabolites are then excreted through the kidneys . The bioavailability of this compound is influenced by its metabolic stability and the efficiency of its absorption.
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscles and vasodilation. By inhibiting alpha1-adrenergic receptors, the compound reduces the contractile response of smooth muscles, leading to decreased vascular resistance and improved blood flow . This can be beneficial in conditions such as hypertension and benign prostatic hyperplasia, where muscle relaxation and vasodilation are desired therapeutic outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its ability to bind to alpha1-adrenergic receptors. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy . Additionally, interactions with other drugs or endogenous compounds can alter its pharmacokinetic properties and overall effectiveness.
: Source
Biochemical Analysis
Biochemical Properties
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular studies, this compound has shown potential neuroprotective effects . It has been observed to improve short-term memory and anxiety levels in animal models treated with neurotoxic agents .
Molecular Mechanism
The molecular mechanism of this compound involves binding to AChE, leading to inhibition of the enzyme . This results in increased levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . The compound has shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At certain dosages, the compound has shown potential therapeutic effects, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
Its interaction with AChE suggests that it may be involved in the cholinergic neurotransmission pathway .
Transport and Distribution
Its interaction with AChE suggests that it may be distributed in areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is unique due to its specific combination of the methoxyphenyl and piperazine moieties, which confer distinct pharmacological properties. Compared to similar compounds, it has shown promising results as an acetylcholinesterase inhibitor and neuroprotective agent .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPBBMNGSMQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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